N-{[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-2-nitrobenzamide
Overview
Description
N-{[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-2-nitrobenzamide is a complex organic compound that belongs to the class of benzoxazole derivatives.
Preparation Methods
The synthesis of N-{[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-2-nitrobenzamide typically involves the use of 2-aminophenol as a precursor. The synthetic route includes the following steps :
Cyclization Reaction: 2-aminophenol reacts with N-cyano-N-phenyl-p-toluene sulfonamide (NCTS) using a BF3·Et2O catalyst and 1,4-dioxane as a solvent at reflux to form the benzoxazole ring.
Thioamide Formation: The benzoxazole derivative is then reacted with an appropriate isothiocyanate to form the carbamothioyl group.
Nitration: Finally, the compound undergoes nitration to introduce the nitro group at the desired position.
Chemical Reactions Analysis
N-{[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-2-nitrobenzamide undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-{[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-2-nitrobenzamide has several scientific research applications, including :
Medicinal Chemistry: The compound has shown potential as an antibacterial and antifungal agent. It has been evaluated for its activity against various bacterial and fungal strains.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein binding interactions. It has been investigated for its potential to inhibit specific enzymes involved in disease pathways.
Industrial Applications: The compound’s unique structural features make it a valuable intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-{[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-2-nitrobenzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to the disruption of essential biological pathways, making the compound effective against various pathogens.
Comparison with Similar Compounds
N-{[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-2-nitrobenzamide can be compared with other benzoxazole derivatives, such as :
N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-methyl-3-nitrobenzamide: This compound has a similar structure but differs in the position of the nitro group.
N-{[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl}-2-nitrobenzamide: This compound has a similar core structure but different substituents.
Properties
IUPAC Name |
N-[[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl]-2-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4O4S/c1-13-14(21-23-17-9-3-5-12-19(17)30-21)8-6-10-16(13)24-22(31)25-20(27)15-7-2-4-11-18(15)26(28)29/h2-12H,1H3,(H2,24,25,27,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLIGYGUMWPMAHB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=S)NC(=O)C2=CC=CC=C2[N+](=O)[O-])C3=NC4=CC=CC=C4O3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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